

An In-Depth Technical Guide to (+)-2-Methylbenzhydrol: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: 2-Methylbenzhydrol, (+)-

CAS No.: 1517-59-5

Cat. No.: B6298866

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Introduction

(+)-2-Methylbenzhydrol, a chiral aromatic alcohol, holds significance as a key chiral intermediate and a metabolite in the pharmaceutical industry. Its structural relationship to the active pharmaceutical ingredient (API) Orphenadrine, a muscarinic antagonist with muscle relaxant properties, underscores its importance in drug development and impurity profiling.^[1]^[2]^[3] This technical guide provides a comprehensive overview of (+)-2-Methylbenzhydrol, focusing on its chemical identity, stereochemistry, methods of enantioselective synthesis and resolution, and its role in organic synthesis.

Chemical Identity and Physicochemical Properties

CAS Number: The Chemical Abstracts Service (CAS) number for the racemic mixture of 2-Methylbenzhydrol is 5472-13-9.^[1]^[4]^[5]^[6]^[7]^[8] A specific CAS number for the dextrorotatory (+)-enantiomer is not consistently reported in major chemical databases. For clarity and

accuracy in sourcing, it is recommended to refer to the racemic CAS number and specify the desired enantiomer.

IUPAC Name: The IUPAC name for this compound is (2-methylphenyl)phenylmethanol.[1][7]

Synonyms: It is also known by several other names, including o-Methylbenzhydrol, Phenyl(o-tolyl)methanol, and α -(2-Methylphenyl)benzenemethanol.[1][4][6]

Molecular Structure and Properties:

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₄ O	[4]
Molecular Weight	198.26 g/mol	[4]
Appearance	White to Off-white Solid	[1]
Melting Point	93-95 °C (racemate)	[4]
Boiling Point	323 °C (racemate)	[4]
Solubility	Slightly soluble in Acetone, Chloroform, DMSO, and Ethanol.	[1]

The Significance of Chirality: Absolute Configuration and Optical Activity

2-Methylbenzhydrol possesses a single stereocenter at the carbinol carbon, giving rise to a pair of enantiomers: (+)-2-Methylbenzhydrol and (-)-2-Methylbenzhydrol. The designation "(+)" indicates that this enantiomer rotates plane-polarized light in a clockwise direction (dextrorotatory).

Determining Absolute Configuration (R/S):

The absolute configuration of a chiral center is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.[9][10] For (2-methylphenyl)phenylmethanol:

- Assign Priorities: The four groups attached to the stereocenter are ranked by atomic number of the atom directly bonded to the chiral carbon:
 1. -OH (Oxygen, atomic number 8)
 2. -C₆H₅ (Phenyl group)
 3. -C₆H₄CH₃ (2-Methylphenyl or o-tolyl group)
 4. -H (Hydrogen, atomic number 1)
- Orient the Molecule: The molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer.
- Trace the Path: The direction from the highest priority group (1) to the second (2) to the third (3) is traced.
 - If the direction is clockwise, the configuration is designated as (R).
 - If the direction is counter-clockwise, the configuration is designated as (S).

A definitive experimental correlation between the sign of optical rotation and the absolute configuration for 2-Methylbenzhydrol is not readily available in general chemical databases. However, in the broader context of similar benzhydrols, the absolute configuration is a critical parameter that dictates biological activity and interaction with other chiral molecules.

Pathways to Enantiopure (+)-2-Methylbenzhydrol

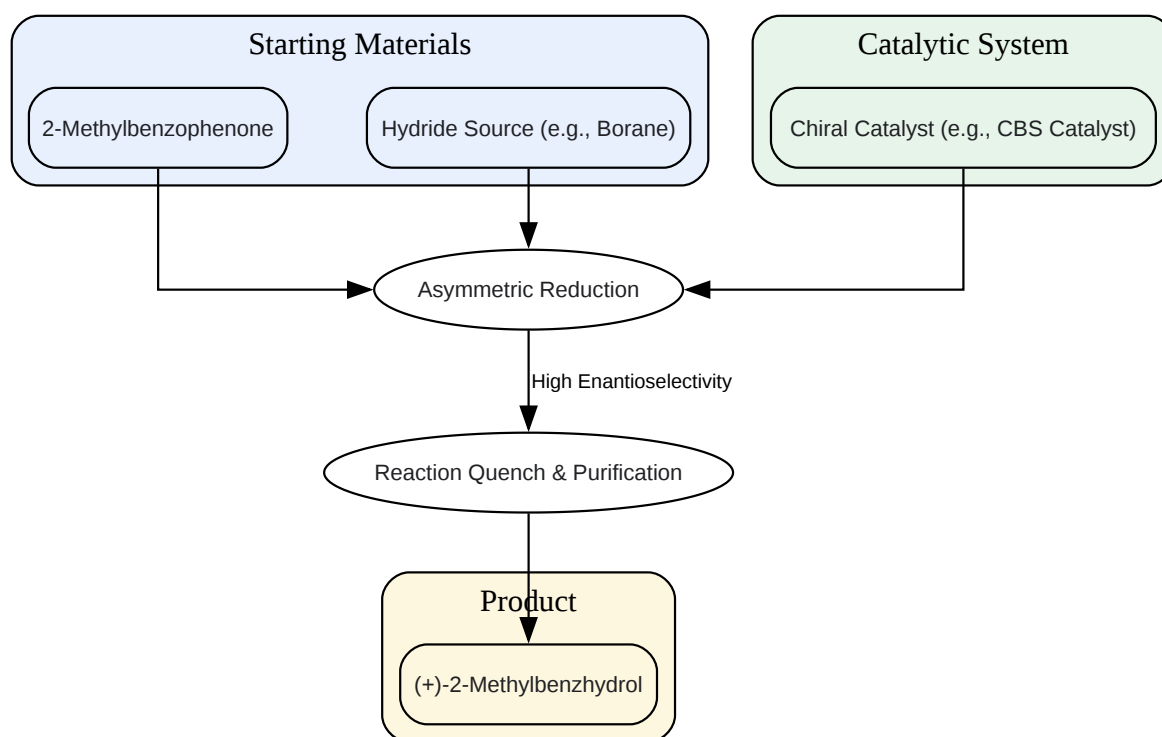
Obtaining enantiomerically pure (+)-2-Methylbenzhydrol is crucial for its application as a chiral building block and for stereospecific biological studies. The primary strategies involve asymmetric synthesis from a prochiral precursor or the resolution of a racemic mixture.

Asymmetric Synthesis: Enantioselective Reduction of 2-Methylbenzophenone

A highly effective and atom-economical approach to enantiopure benzhydrols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 2-methylbenzophenone.

Core Principle: This method utilizes a chiral catalyst to control the stereochemical outcome of the hydride addition to the carbonyl group, favoring the formation of one enantiomer over the other.

Workflow for Asymmetric Ketone Reduction:



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Figure 1: General workflow for the asymmetric synthesis of (+)-2-Methylbenzhydrol.

Experimental Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of ketones.[11][12][13][14] The catalyst is a chiral oxazaborolidine, which coordinates with the borane reducing agent and the ketone to facilitate a highly stereoselective hydride transfer.

Materials:

- 2-Methylbenzophenone
- (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)
- Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
- Anhydrous Tetrahydrofuran (THF)
- Methanol
- Aqueous HCl (1M)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate
- Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Methodology:

- **Reaction Setup:** A dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is placed under an inert atmosphere (Nitrogen or Argon).
- **Catalyst Introduction:** A solution of the appropriate enantiomer of the CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine for the synthesis of the (R)-alcohol, or vice versa, depending on the desired product stereochemistry) in anhydrous THF is added to the flask. The solution is cooled to the desired temperature, typically between 0 °C and -20 °C.
- **Borane Addition:** The borane complex (BMS or Borane-THF) is added dropwise to the catalyst solution while maintaining the temperature. The mixture is stirred for a short period to allow for the formation of the active catalyst-borane complex.

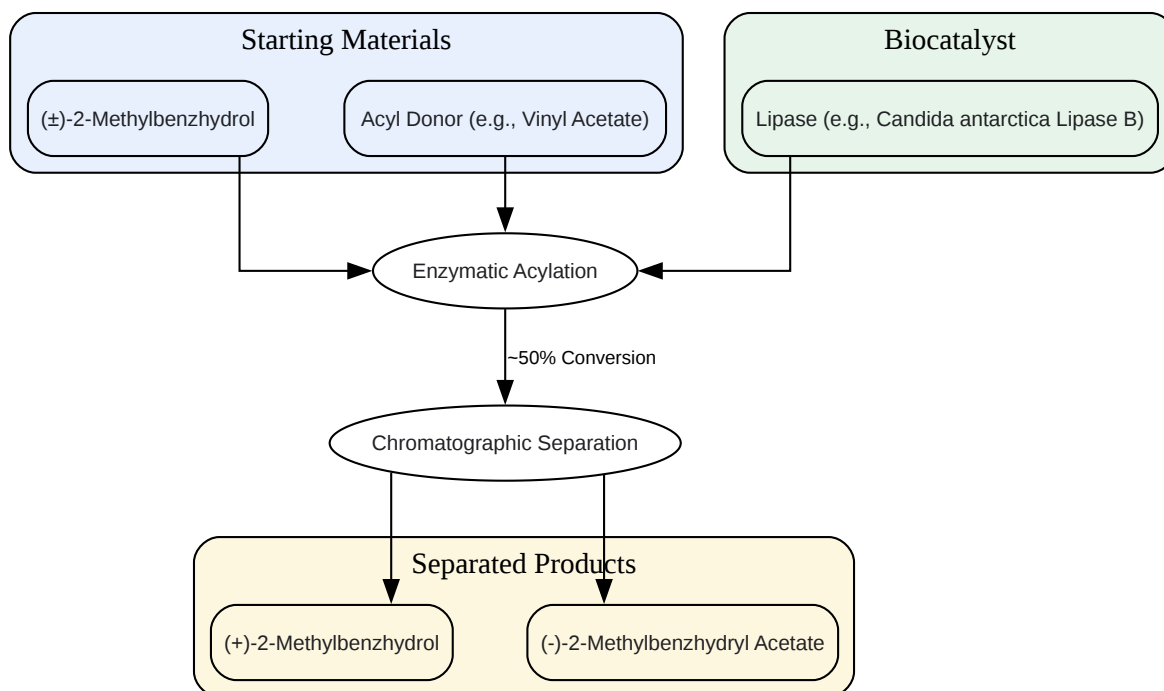
- **Substrate Addition:** A solution of 2-methylbenzophenone in anhydrous THF is added slowly via the dropping funnel to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature.
- **Reaction Monitoring:** The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of methanol at low temperature to decompose any excess borane.
- **Workup:** The mixture is allowed to warm to room temperature, and 1M HCl is added. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2-methylbenzhydrol.
- **Chiral Analysis:** The enantiomeric excess (ee) of the product is determined by chiral HPLC.

Chiral Resolution of Racemic 2-Methylbenzhydrol

An alternative to asymmetric synthesis is the separation of the enantiomers from a pre-synthesized racemic mixture. This can be achieved through several techniques, with enzymatic kinetic resolution being a prominent biocatalytic method.

Core Principle of Kinetic Resolution: This technique relies on the differential rate of reaction of the two enantiomers with a chiral resolving agent, typically an enzyme. One enantiomer reacts faster, leaving the unreacted, slower-reacting enantiomer in high enantiomeric purity.

Workflow for Lipase-Catalyzed Kinetic Resolution:



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Figure 2: General workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: Lipase-Catalyzed Transesterification

Lipases are widely used enzymes for the kinetic resolution of alcohols due to their stereoselectivity, stability in organic solvents, and broad substrate scope.^{[15][16][17][18][19][20]}

Materials:

- Racemic 2-Methylbenzhydrol
- Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
- Acyl donor (e.g., vinyl acetate)

- Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
- Molecular sieves (optional, to maintain anhydrous conditions)
- Standard laboratory glassware

Step-by-Step Methodology:

- **Reaction Setup:** To a flask containing a solution of racemic 2-methylbenzhydrol in the chosen organic solvent, add the acyl donor.
- **Enzyme Addition:** The immobilized lipase is added to the mixture.
- **Reaction:** The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored for conversion. The ideal reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
- **Enzyme Removal:** The immobilized enzyme is removed by simple filtration and can often be washed and reused.
- **Purification:** The filtrate, containing the unreacted (+)-2-Methylbenzhydrol and the acylated (-)-enantiomer, is concentrated. The two compounds are then separated by flash column chromatography.
- **Chiral Analysis:** The enantiomeric excess of the recovered (+)-2-Methylbenzhydrol is determined by chiral HPLC.

Analytical Methods: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the enantiomeric purity of (+)-2-Methylbenzhydrol.^{[2][7][18][21][22][23][24]}

Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with differing stabilities, leading to different retention times.

Typical Chiral HPLC Parameters:

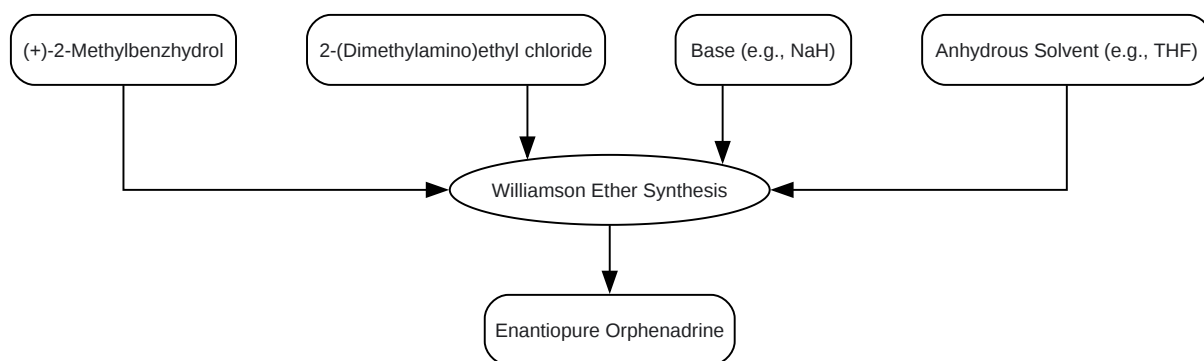
- Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly effective for separating benzhydrol enantiomers.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation.
- Detection: UV detection at a wavelength where the aromatic rings absorb strongly (e.g., 220-260 nm) is standard.

Applications in Pharmaceutical Synthesis

The primary application of enantiopure 2-methylbenzhydrol lies in its role as a chiral precursor for the synthesis of APIs.

Synthesis of Orphenadrine:

Orphenadrine is a chiral drug, and its biological activity may reside primarily in one enantiomer. [3][22] The synthesis of enantiomerically pure Orphenadrine would necessitate the use of an enantiopure precursor like (+)-2-Methylbenzhydrol. The synthesis involves the etherification of the chiral alcohol with 2-(dimethylamino)ethyl chloride. [8][25]



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